molecular formula C8H9N3O2 B3241670 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1479504-65-8

3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B3241670
CAS No.: 1479504-65-8
M. Wt: 179.18 g/mol
InChI Key: JJLAWXZOOBEXDO-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core substituted with an ethyl group at position 3 and a hydroxyl group at position 5. The ethyl group enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

3-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h3-4,13H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAWXZOOBEXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2NC(=O)C=C(N2N=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-hydroxy-1H-pyrazole-5-carboxamide with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, each with potential unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidinone derivatives exhibit diverse properties depending on substituents at positions 3, 5, and 6. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) pKa Density (g/cm³) Reference ID
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one 7-CF₃ C₇H₄F₃N₃O 203.12 193.7 (predicted) 10.18 1.69
3-(4-Methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidin-5(4H)-one 3-(4-MeOPh), 7-CF₃ C₁₅H₁₁F₃N₃O₂ 328.26 N/A N/A N/A
3-(p-Tolyl)-7-CF₃-pyrazolo[1,5-a]pyrimidin-5(4H)-one 3-(p-Tolyl), 7-CF₃ C₁₅H₁₂F₃N₃O 311.27 N/A N/A N/A
7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one 7-OH C₆H₅N₃O₂ 151.12 N/A N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 7 (e.g., ) increases molecular weight and acidity (lower pKa) compared to hydroxyl or alkyl substituents.
  • Aryl Substituents : 3-Aryl derivatives (e.g., 4-methoxyphenyl , p-tolyl ) exhibit higher molecular weights and improved crystallinity, as evidenced by yields >85% in Suzuki-Miyaura reactions.

Key Observations :

  • Microwave Synthesis : Enhances reaction efficiency and yields (e.g., 91% for 3-(4-methoxyphenyl)-7-CF₃ derivative ) compared to conventional heating .
  • Ultrasonic Irradiation : Facilitates dihydro derivatives (e.g., 4n ) in aqueous-alcohol media, reducing side reactions .

Biological Activity

3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₃O₂, with a molecular weight of 165.17 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, with an ethyl group at the 3-position and a hydroxyl group at the 7-position.

PropertyValue
IUPAC Name3-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC₈H₉N₃O₂
Molecular Weight165.17 g/mol
CAS Number1479504-65-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. The hydroxyl group at the 7-position enhances its binding affinity and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.062 - 0.25
Pseudomonas aeruginosaNot specified

The compound demonstrated bactericidal effects with minimum bactericidal concentrations (MBC) showing values ≤4 times the MIC, indicating strong efficacy against tested isolates .

Antibiofilm Activity

In addition to its antibacterial properties, this compound has shown promising antibiofilm activity. In crystal violet assays, it inhibited biofilm formation by over 80% for both S. aureus and P. aeruginosa strains when treated with the compound . This suggests its potential use in preventing biofilm-related infections.

Comparative Analysis with Related Compounds

When compared to other pyrazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound stands out due to its unique substitution pattern that imparts distinct biological activities. For example:

CompoundBiological Activity
Pyrazolo[3,4-d]pyrimidineAnticancer
Pyrazolo[4,3-e][1,2,

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare pyrazolo[1,5-a]pyrimidinone derivatives, and how can they be adapted for 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one?

  • Methodology :

  • Reaction Setup : Use silylformamidine intermediates (e.g., silylformamidine 1) in benzene under reflux to functionalize position 7 of the pyrazolo[1,5-a]pyrimidine core .
  • Purification : Remove excess reagents under reduced pressure and crystallize the product from hexane or ethanol .
  • Derivatization : Introduce hydroxyl groups via hydrolysis of aldehyde intermediates (e.g., 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carbaldehyde) under acidic or basic conditions .
    • Key Data :
StepReagents/ConditionsYield (%)Reference
Aldehyde formationSilylformamidine in benzene62–70
Hydroxyl introductionAcidic hydrolysis (HCl/H₂O)65–75

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry and substituent placement. For example, the hydroxyl proton at position 7 appears as a singlet (~δ 10–12 ppm) in DMSO-d₆ .
  • HRMS : Validate molecular formula (e.g., C₉H₁₁N₃O₂ requires [M+H]⁺ = 194.0825) .
  • Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 61.65% calc. vs. 61.78% found) to assess purity .

Advanced Research Questions

Q. How can conflicting spectroscopic or analytical data for pyrazolo[1,5-a]pyrimidinones be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with structurally similar derivatives (e.g., 7-amino-3-(2'-chlorophenylazo) analogs show distinct aromatic proton splitting patterns ).
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., lactam-lactim tautomerism in pyrimidinones) .
  • Dynamic NMR : Detect slow-exchange processes (e.g., hindered rotation of substituents) using variable-temperature experiments .

Q. What mechanistic insights guide the optimization of substituent effects on biological activity in pyrazolo[1,5-a]pyrimidinones?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at position 3 enhance metabolic stability but may reduce solubility .
  • Hydrophobic Substituents : Ethyl or propyl groups at position 5 improve membrane permeability (logP > 2.5) .
  • Enzyme Inhibition Assays : Screen against kinases (e.g., CDK or JAK families) to identify selectivity trends. For example, trifluoromethyl groups at position 2 increase kinase binding affinity by 10–100× .

Q. How do solvent and temperature variations impact the regioselectivity of pyrazolo[1,5-a]pyrimidinone functionalization?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at position 7, while nonpolar solvents (toluene) promote electrophilic aromatic substitution .
  • Temperature Gradients : Higher temperatures (80–100°C) accelerate cyclization but may lead to byproducts (e.g., dimerization) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for pyrazolo[1,5-a]pyrimidinone derivatives: How to address them?

  • Analysis :

  • Crystallization Solvents : Melting points vary with recrystallization media (e.g., ethanol vs. dioxane can shift mp by 5–10°C) .
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Safety and Handling Considerations

Q. What precautions are essential when handling pyrazolo[1,5-a]pyrimidinones in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., benzene) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., 3-bromo derivatives) for specialized disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
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3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

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